molecular formula C16H28Cl2N2O2 B5433967 N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

货号 B5433967
分子量: 351.3 g/mol
InChI 键: KEVMIHFBRPACLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire, causing significant distress and interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system, increasing sexual desire and decreasing sexual inhibition.

作用机制

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. The drug also modulates the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of sexual desire and arousal. This compound increases the levels of these neurotransmitters, leading to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
This compound acts on the central nervous system, modulating the levels of neurotransmitters involved in the regulation of sexual desire and arousal. The drug increases the levels of dopamine and norepinephrine, leading to an increase in sexual desire, while decreasing the levels of serotonin, which is associated with sexual inhibition. This compound also increases the levels of oxytocin, a hormone involved in social bonding and sexual pleasure.

实验室实验的优点和局限性

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to be safe and well-tolerated, with minimal adverse effects. However, the drug has a narrow therapeutic window, and the optimal dosage and duration of treatment are still being investigated. This compound is also contraindicated in patients with liver impairment or who are taking certain medications, such as strong CYP3A4 inhibitors.

未来方向

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has the potential to be used in the treatment of other sexual dysfunctions and psychiatric disorders, such as depression and anxiety. The drug's mechanism of action on the central nervous system could also be investigated for its potential in the treatment of addiction and other neurological disorders. Further research is needed to optimize the dosage and duration of treatment for HSDD and to investigate the long-term effects of the drug. The development of new drugs with similar mechanisms of action could also be explored.

合成方法

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process, starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with 3-ethoxybenzaldehyde in the presence of a base to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with morpholine in the presence of a catalyst to form the final product, this compound. The dihydrochloride salt is obtained by reacting this compound with hydrochloric acid.

科学研究应用

N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease sexual inhibition in women, leading to improved sexual function and satisfaction. This compound acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sexual desire and arousal.

属性

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18;;/h3,5-6,13,17H,2,4,7-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMIHFBRPACLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。